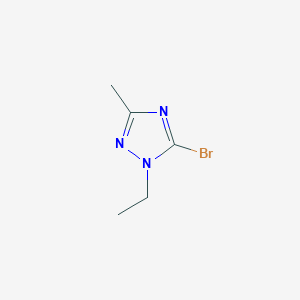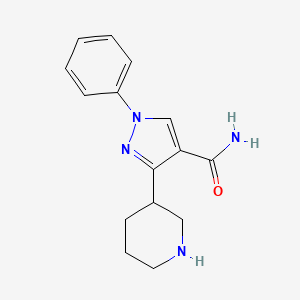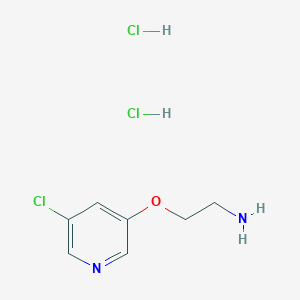
3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride
Descripción general
Descripción
“3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride” is a compound with a similar structure . It’s used in various scientific research and laboratory experiments.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of two starting materials, followed by a series of chemical transformations. For example, “2-(2-aminoethoxy) ethanol” was synthesized by reacting glycine and formaldehyde .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve multiple steps . For instance, the synthesis of “2-(2-aminoethoxy) ethanol” involves several reactions, including the reaction of 2-aminoacetaldehyde dihydrochloride with sodium cyanoborohydride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, “3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride” has been described in the literature, but specific properties were not provided .Aplicaciones Científicas De Investigación
- Field : Pharmacology
- Application : This research involves the synthesis of homovanillic amide derivatives, which have been found to exhibit analgesic activity .
- Method : The exact method of synthesis is not specified in the available information, but it likely involves complex organic chemistry procedures .
- Results : The synthesized homovanillic amide derivatives were found to have analgesic activity, although the exact quantitative data or statistical analyses are not provided .
- Field : Organic Chemistry
- Application : 2-(2-Aminoethoxy)ethylamine, a compound with a similar structure, is used as a building block in organic chemistry .
- Method : The compound is typically used in reactions to synthesize more complex molecules .
- Results : The outcomes of these reactions would depend on the specific reaction conditions and other reactants used .
- Field : Inorganic Chemistry
- Application : A compound with a similar structure, 2-[2-(2-aminoethoxy)ethoxy]ethanamine dithiocarbamate (AEEEA DTC), is used in the synthesis of Mo(VI) and V(IV) complexes .
- Method : The exact method of synthesis is not specified in the available information, but it likely involves complex inorganic chemistry procedures .
- Results : The synthesized Mo(VI) and V(IV) complexes have potential biological applications, although the exact quantitative data or statistical analyses are not provided .
Synthesis of Homovanillic Amide Derivatives and Their Analgesic Activity
Use as a Building Block in Organic Chemistry
Synthesis of Mo(VI) and V(IV) Complexes
- Field : Organic Chemistry
- Application : 2,2′-Oxybis(ethylamine) dihydrochloride, a compound with a similar structure, was used in the synthesis of macrocyclic bisimines .
- Method : The exact method of synthesis is not specified in the available information, but it likely involves complex organic chemistry procedures .
- Results : The synthesized macrocyclic bisimines could have potential applications, although the exact quantitative data or statistical analyses are not provided .
- Field : Semiconductor Manufacturing
- Application : Compounds with similar structures, such as E-GRADE® CHOLINE HYDROXIDE and E-GRADE® THEMAH SLM, provide more environmentally acceptable alternatives to tetramethylammonium hydroxide for applications in semiconductor formulated cleaning, etching, or stripping .
- Method : These compounds are used in formulation of wafer or board cleans and post etch residue removal (PERR) .
- Results : The outcomes of these applications would depend on the specific reaction conditions and other reactants used .
Synthesis of Macrocyclic Bisimines
Semiconductor Formulated Cleaning, Etching, or Stripping Applications
- Field : Organic Chemistry
- Application : 2,2′-Oxydiethylamine dihydrochloride, a compound with a similar structure, was used in the synthesis of macrocyclic bisimines .
- Method : The exact method of synthesis is not specified in the available information, but it likely involves complex organic chemistry procedures .
- Results : The synthesized macrocyclic bisimines could have potential applications, although the exact quantitative data or statistical analyses are not provided .
- Field : Semiconductor Manufacturing
- Application : Compounds with similar structures, such as E-GRADE® CHOLINE HYDROXIDE and E-GRADE® THEMAH SLM, provide more environmentally acceptable alternatives to tetramethylammonium hydroxide for applications in semiconductor formulated cleaning, etching, or stripping .
- Method : These compounds are used in formulation of wafer or board cleans and post etch residue removal (PERR) .
- Results : The outcomes of these applications would depend on the specific reaction conditions and other reactants used .
Synthesis of Macrocyclic Bisimines
Semiconductor Formulated Cleaning, Etching, or Stripping Applications
Safety And Hazards
Direcciones Futuras
Research on similar compounds is ongoing, with potential applications in areas such as light-emitting diodes and wound dressing . The use of new additives with multi-functional groups, such as “2-(2-(2-Aminoethoxy)ethoxy)acetic acid”, has been suggested to facilitate the oriented growth of perovskite and passivate defects .
Propiedades
IUPAC Name |
2-(5-chloropyridin-3-yl)oxyethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.2ClH/c8-6-3-7(5-10-4-6)11-2-1-9;;/h3-5H,1-2,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANGACWPCXIVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)OCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



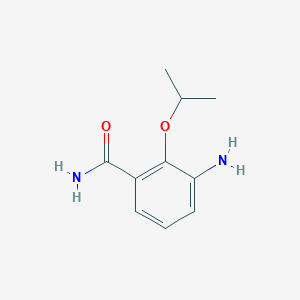
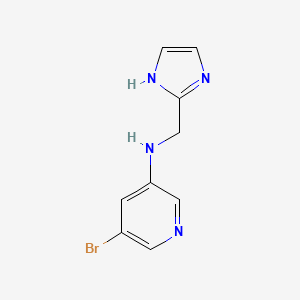
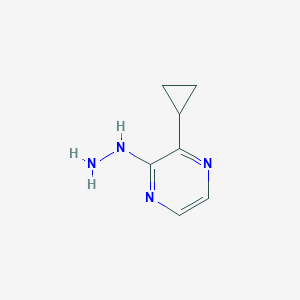
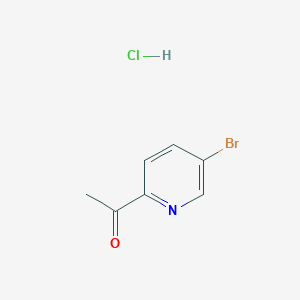
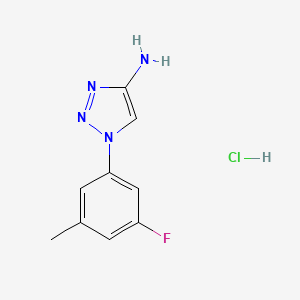
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)
![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)
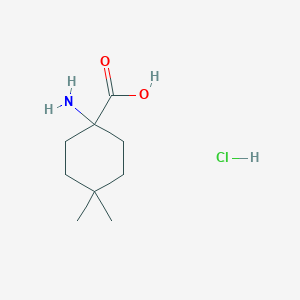
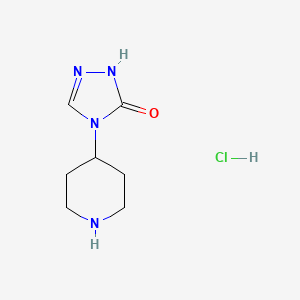
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)
![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)
